![molecular formula C21H32O2 B2541881 methyl 4-[(1E)-tridec-1-en-1-yl]benzoate CAS No. 339014-50-5](/img/structure/B2541881.png)

methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

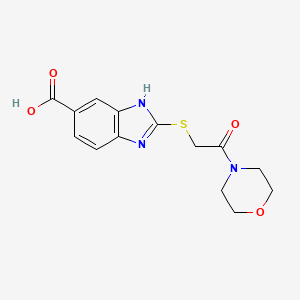

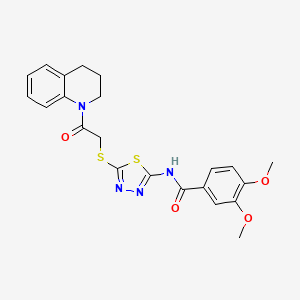

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is a chemical compound with the molecular formula C21H32O2 . It has a molecular weight of 316.48 . The IUPAC name for this compound is methyl 4-[(1E)-1-tridecenyl]benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study by Shah (2014) in the Journal of The Korean Chemical Society discusses the preparation of 4-(1H)-benzotriazoyl methyl amino benzoate, a compound related to the synthesis of novel arylazopyrazolones. These compounds have shown significant antimicrobial activity against various bacteria and fungi, demonstrating potential applications in the field of antimicrobial agents (Shah, 2014).

Fluorescence Probe Properties in Micelles and Vesicles

Singh and Darshi (2002) explored the absorption and fluorescence spectral studies of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds in various media. Their findings indicate potential applications in understanding the interaction of these compounds in different environments, which could be relevant for drug delivery systems and the study of biological membranes (Singh & Darshi, 2002).

Hydrogen-bonded Supramolecular Structures

Research by Portilla et al. (2007) in Acta Crystallographica Section C discusses the hydrogen-bonded supramolecular structures of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate. This research contributes to the understanding of molecular interactions and crystal engineering, which is essential for the design of new materials and pharmaceuticals (Portilla et al., 2007).

Synthesis of Triazole Ester Derivatives

Toumani (2017) discusses the preparation of triazole ester derivatives, including compounds similar to methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. Triazole derivatives are known for their wide variety of biological applications, indicating potential uses in pharmaceuticals and other health-related fields (Toumani, 2017).

Synthesis of Labelled Compounds

Taylor et al. (1996) in the Journal of Labelled Compounds and Radiopharmaceuticals describe the synthesis of benzoyl methyl 4-(2,5-dihydroxybenzylamino)benzoate, a process which is relevant for the preparation of radiolabelled compounds. This has implications in the field of medical imaging and diagnostics (Taylor et al., 1996).

Palladium-catalyzed Allylic Amination of Unsaturated Sugars

Baer and Hanna (1981) discuss the use of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, a compound structurally related to this compound, in the synthesis of d-forosamine. This study provides insight into the chemical processes used in synthesizing complex sugar molecules, which are crucial in the development of various pharmaceuticals (Baer & Hanna, 1981).

Propiedades

IUPAC Name |

methyl 4-[(E)-tridec-1-enyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOVKLHEIIDXDW-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)